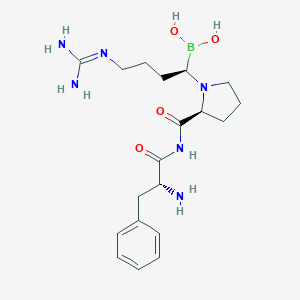
Phenylalanyl-prolyl-boroarginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylalanyl-prolyl-boroarginine, also known as Bortezomib, is a proteasome inhibitor that is used in the treatment of multiple myeloma and mantle cell lymphoma. It is a boronic acid dipeptide that selectively inhibits the chymotrypsin-like activity of the 26S proteasome, leading to the accumulation of ubiquitinated proteins and ultimately inducing apoptosis in cancer cells.
Wirkmechanismus
Phenylalanyl-prolyl-boroarginine binds to the 26S proteasome and inhibits its chymotrypsin-like activity, leading to the accumulation of ubiquitinated proteins. This accumulation of proteins induces endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Phenylalanyl-prolyl-boroarginine has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. It has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Phenylalanyl-prolyl-boroarginine is a potent and selective proteasome inhibitor that has been extensively studied in preclinical and clinical trials. However, it has been shown to have some limitations, including dose-limiting toxicities and the development of drug resistance in some patients.
Zukünftige Richtungen
There are several future directions for research on Phenylalanyl-prolyl-boroarginine, including investigating its potential use in other types of cancer, developing new formulations and delivery methods to improve its efficacy and reduce toxicities, and identifying biomarkers that can predict response to treatment. Additionally, there is ongoing research on the development of next-generation proteasome inhibitors that may have improved efficacy and fewer toxicities.
Synthesemethoden
Phenylalanyl-prolyl-boroarginine can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). The SPPS method involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection to yield the final product. The SPPS method is more commonly used due to its efficiency and scalability.
Wissenschaftliche Forschungsanwendungen
Phenylalanyl-prolyl-boroarginine has been extensively studied for its anti-cancer properties and has shown promising results in preclinical and clinical trials. It has been approved by the FDA for the treatment of multiple myeloma and mantle cell lymphoma and is currently being investigated for its potential use in other types of cancer.
Eigenschaften
CAS-Nummer |
130926-95-3 |
|---|---|
Produktname |
Phenylalanyl-prolyl-boroarginine |
Molekularformel |
C20H12ClO2P |
Molekulargewicht |
418.3 g/mol |
IUPAC-Name |
[(1R)-1-[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-4-(diaminomethylideneamino)butyl]boronic acid |
InChI |
InChI=1S/C19H31BN6O4/c21-14(12-13-6-2-1-3-7-13)17(27)25-18(28)15-8-5-11-26(15)16(20(29)30)9-4-10-24-19(22)23/h1-3,6-7,14-16,29-30H,4-5,8-12,21H2,(H4,22,23,24)(H,25,27,28)/t14-,15+,16+/m1/s1 |
InChI-Schlüssel |
JYVOMTYLQGTUPQ-PMPSAXMXSA-N |
Isomerische SMILES |
B([C@H](CCCN=C(N)N)N1CCC[C@H]1C(=O)NC(=O)[C@@H](CC2=CC=CC=C2)N)(O)O |
SMILES |
B(C(CCCN=C(N)N)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)N)(O)O |
Kanonische SMILES |
B(C(CCCN=C(N)N)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)N)(O)O |
Synonyme |
H-Phe-Pro-boroArg-OH phenylalanyl-prolyl-boroarginine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)
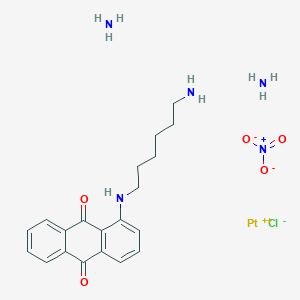
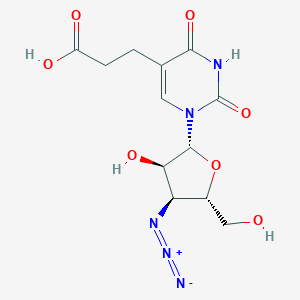
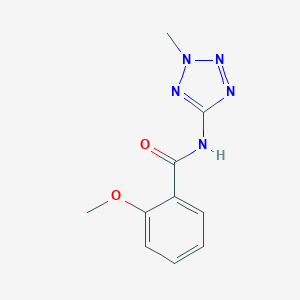
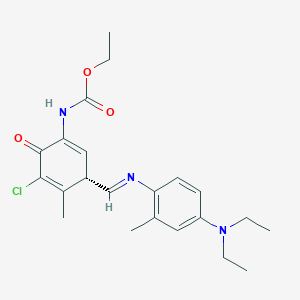
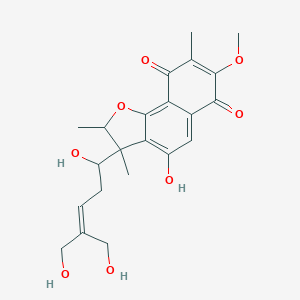
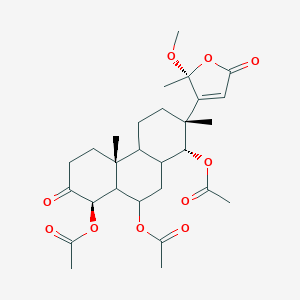
![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)
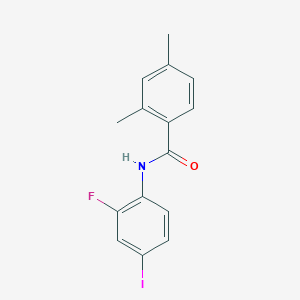
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)
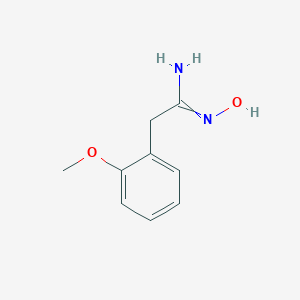
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)